molecular formula C9H11BO3 B1343910 (4-Formyl-2,3-dimethylphenyl)boronic acid CAS No. 643093-74-7

(4-Formyl-2,3-dimethylphenyl)boronic acid

Cat. No. B1343910
M. Wt: 177.99 g/mol
InChI Key: VWKSRDYVNJKHOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Formyl-2,3-dimethylphenyl)boronic acid, also known as FDBA, is a chemical compound with the molecular formula C9H11BO3. It is a versatile synthetic building block and an important intermediate in the preparation of agrochemical and pharmaceutical active ingredients .


Synthesis Analysis

The synthesis of 4-formylyphenylboronic acid was reported by the group of Heinrich Nöth in 1990 . The acetalization of the aldehyde group was carried out by standard methods . The formation of the Grignard compound with magnesium requires 1,2-dibromoethane and activation with ultrasound . Reaction with tri-n-butyl borate leads to the protected aryl boronic ester which gives after acidic work-up the target product in 78% yield .


Molecular Structure Analysis

The molecular weight of (4-Formyl-2,3-dimethylphenyl)boronic acid is 177.99 g/mol. The average mass is 177.993 Da and the monoisotopic mass is 178.080124 Da .


Chemical Reactions Analysis

(4-Formyl-2,3-dimethylphenyl)boronic acid is a versatile synthetic building block and finds industrial application as a stabilizer and inhibitor for enzymes . It is also used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .


Physical And Chemical Properties Analysis

(4-Formyl-2,3-dimethylphenyl)boronic acid is obtained as an odorless, whitish powder, which dissolves little in cold but better in hot water . The compound is quite stable and readily forms dimers and cyclic trimeric anhydrides .

Scientific Research Applications

Organic Material Screening and Molecular Packing

Aryl boronic acids, including derivatives like (4-Formyl-2,3-dimethylphenyl)boronic acid, have been explored for their potential in cyclic esterification with dihydric alcohols. This process is a simple and effective method for screening organic materials that exhibit room-temperature phosphorescent (RTP) and mechanoluminescent (ML) properties. These properties are significant for developing new materials with specific optical characteristics. The study found that non-RTP and ML active compounds could be transformed into long-lived RTP emitters and bright ML dyes through cyclic esterification, suggesting a pathway for enhancing the optical properties of boronic acid derivatives. This approach hinges on the role of cyclic borates in determining molecular packing structures and intermolecular interactions, directly influencing the materials' optical behaviors (Zhang et al., 2018).

Spectroscopic and Electronic Properties

The structural, electronic, and spectroscopic properties of 4-Formyl Phenyl Boronic Acid Pinacol Ester (4FPBAPE), a derivative of (4-Formyl-2,3-dimethylphenyl)boronic acid, have been extensively studied both experimentally and theoretically. Such analyses are crucial for understanding the behavior of boronic acid derivatives in various chemical environments, providing insights into their stability, reactivity, and potential applications in material science and molecular engineering. The research highlighted the importance of examining different conformers and their spectroscopic signatures, offering a comprehensive view of the molecule's characteristics and potential applications (Tanış et al., 2018).

Glucose Responsive Systems

Boronic acids have been investigated for their application in glucose-responsive polymeric insulin delivery systems. The interaction between cyclic diols and boronic acids, when anchored to polymeric delivery systems, may result in the swelling of these systems, thus facilitating the controlled release of insulin. This research into 4-formylphenylboronic acid conjugated chitosan formulated into insulin-containing nanoparticles exemplifies the potential for developing self-regulated insulin delivery systems. Such systems could significantly advance the treatment of diabetes, highlighting the versatility of boronic acid derivatives in biomedical applications (Siddiqui et al., 2016).

Safety And Hazards

The compound may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

The Suzuki–Miyaura coupling reaction, in which (4-Formyl-2,3-dimethylphenyl)boronic acid is used, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

properties

IUPAC Name

(4-formyl-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKSRDYVNJKHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Formyl-2,3-dimethylphenyl)boronic acid

Synthesis routes and methods

Procedure details

To a solution of 4-formyl-2,3-dimethylphenyl trifluoromethanesulfonate (2.5 g) in 1,4-dioxane (50 ml) was added bis(pinacolato)diboron (2.47 g), 1,1′-bis(diphenyl-phosphino)ferrocene-palladium(II)dichloridedichloromethane complex (1:1) (1.09 g) and potassium acetate (2.61 g), and the mixture was stirred at 90° C. for 5 hours under nitrogen. The mixture was diluted with ethyl acetate and water. The organic layer was separated, washed with 1N hydrochloric acid and brine, dried over magnesium sulfate and evaporated. To a suspension of the crude product in acetone (80 ml) and water (80 ml) was added ammonium acetate (1.4 g) and sodium periodate (3.95 g), and the mixture was stirred at room temperature for 6 hours. The solvent was evaporated, and the mixture was diluted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=1/1) to give (4-formyl-2,3-dimethylphenyl)boronic acid (560 mg).
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.47 g
Type
reactant
Reaction Step One
Quantity
2.61 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.